molecular formula C11H14N2O4 B13500428 ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate CAS No. 943816-59-9

ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate

Katalognummer: B13500428
CAS-Nummer: 943816-59-9
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: VDXTZDRXJICHPV-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, an amino group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(3-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide (NaOH).

    Substitution: Various electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: (3S)-3-amino-3-(3-aminophenyl)propanoate.

    Reduction: (3S)-3-amino-3-(3-nitrophenyl)propanoic acid.

    Substitution: Substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl (3S)-3-amino-3-(4-nitrophenyl)propanoate
  • Ethyl (3S)-3-amino-3-(2-nitrophenyl)propanoate
  • Ethyl (3S)-3-amino-3-(3-methylphenyl)propanoate

Uniqueness

Ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

943816-59-9

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1

InChI-Schlüssel

VDXTZDRXJICHPV-JTQLQIEISA-N

Isomerische SMILES

CCOC(=O)C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N

Kanonische SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.